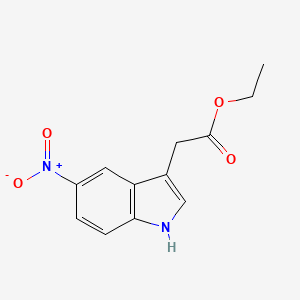

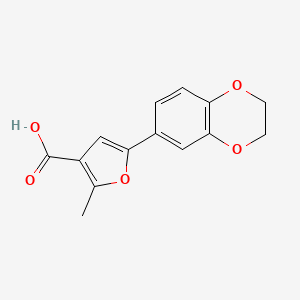

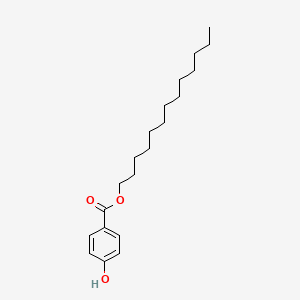

![molecular formula C9H10Br2O2S B3056285 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 701209-98-5](/img/structure/B3056285.png)

3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

Overview

Description

“3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine” is a chemical compound . It contains a total of 27 bonds, including 15 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, and 1 ten-membered ring .

Chemical Reactions Analysis

This compound has been used in the creation of electrochromic capacitive windows . It has been combined with other polymers to create a high contrast electrochromic polymer (ECP) layer . The compound shows high transparency and large color contrast, indicating its potential in various electrochemical devices .Scientific Research Applications

Electrochromic Properties and Applications

- Electrochromic polymers such as poly(3,4-dihydro-3,3-bis((naphthalen-1-yl)methyl)-2H-thieno[3,4-b][1,4]dioxepine) have been synthesized to study the effect of substituents and heteroatoms on electrochromic properties. These polymers exhibit electrochromism, shifting from colored to transmissive states upon oxidation, with variations in coloration efficiency and optical contrast depending on substituent size and heteroatom replacement (İçli-Özkut et al., 2012).

- Novel conjugated polymers based on 3,3-bis((2-ethylhexyloxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine and triphenylamine derivatives have been developed for solution processable electrochromic materials. These polymers exhibit significant solubility in low-boiling point organic solvents and demonstrate large transmittance changes in the near-infrared region, with fast switching times (Mi et al., 2015).

Photochromic Features and Electrochemistry

- The synthesis and study of a compound combining dithienylethene and 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine units revealed efficient light-induced switching between open and closed states in both solution and solid matrix. This compound's emission can be controlled by light irradiation (Algi et al., 2015).

Synthesis and Properties of Electrochromic Copolymers

- Research on donor-acceptor systems incorporating 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl units led to the development of a black electrochromic copolymer. This copolymer absorbs nearly the entire visible spectrum and exhibits a color change from black in the neutral state to transmissive grey upon oxidation, showcasing high coloration efficiency and stability (İçli et al., 2010).

High-Contrast, High-Coloration Efficiency Electrochromic Polymer

- The synthesis of 3,3-diethyl-3,4-dihydro-2H-thieno-[3,4-b][1,4]dioxepine resulted in an electrochromic polymer with rapid switching capabilities between blue and highly transmissive sky-blue states. This polymer demonstrated high optical contrast ratios and coloration efficiencies (Gaupp et al., 2002).

Chiral Substituents for Optically Active Aggregates

- Chiral ethylhexyl substituents were synthesized for use in conjugated polymers. These polymers, including poly(3,3-bis((S)-2-ethylhexyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine), displayed properties significantly different from their analogs. Investigations into chiral aggregation provided insights into interchain interactions in these fast-switching electrochromic polymers (Grenier et al., 2007).

Mechanism of Action

Target of Action

The primary target of 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine is the electrochromic polymer (ECP) layer in electrochromic capacitive windows . This compound is used to create a high color contrast ECP layer .

Mode of Action

The compound interacts with its target by being coated on a layer of ITO glass, forming a part of the ECP layer . This interaction results in a high color contrast ECP layer, which is crucial for the functioning of electrochromic capacitive windows .

Biochemical Pathways

The compound affects the electrochromic pathway, which is responsible for the color-changing properties of the ECP layer . The downstream effects include the creation of a high color contrast ECP layer, which enhances the visibility and functionality of the electrochromic capacitive windows .

Result of Action

The molecular effect of the compound’s action is the formation of a high color contrast ECP layer . On a cellular level, this results in enhanced light interaction and improved visibility. The compound also contributes to the window’s energy storage capabilities, allowing it to function as a battery .

Future Directions

The compound’s use in electrochromic capacitive windows suggests potential future applications in energy-saving devices and other electrochemical devices . Its high transparency and color contrast make it suitable for use in smart windows that can control the blocking and transmission of visible light .

properties

IUPAC Name |

3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDPDQPADLMIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CSC=C2O1)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732447 | |

| Record name | 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701209-98-5 | |

| Record name | 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

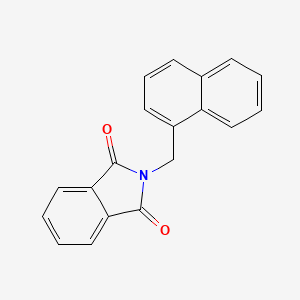

![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)

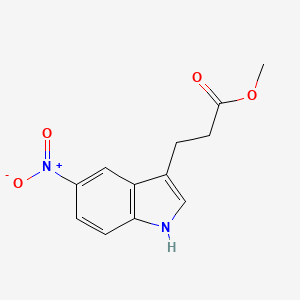

![4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B3056213.png)

![tributyl-[6-(tributylazaniumyl)hexyl]azanium;bromide](/img/structure/B3056218.png)